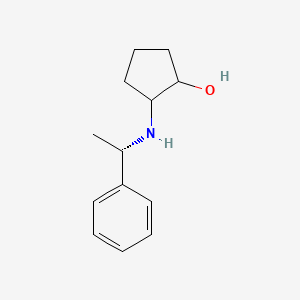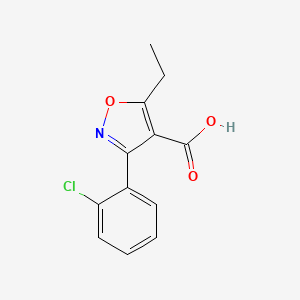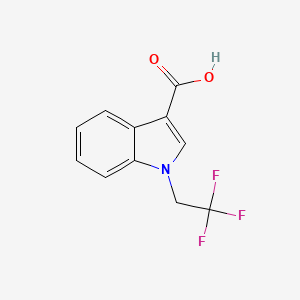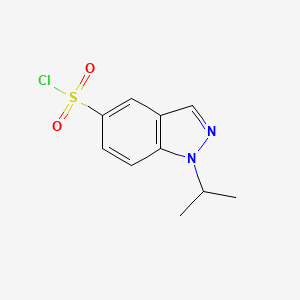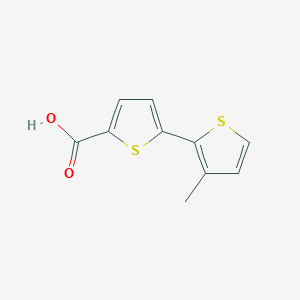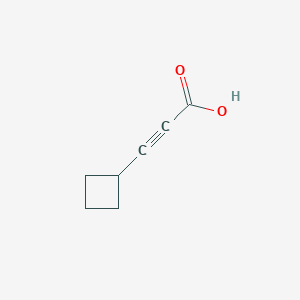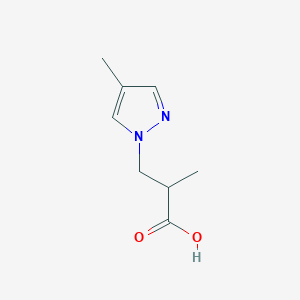
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the empirical formula C7H10N2O2 . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The SMILES string representation of this compound is O=C(O)C©CN1N=CC=C1 .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is utilized in the synthesis of pyrazole derivatives, which are significant in the development of glutamate-like compounds. A study by Flores et al. (2014) describes the efficient heterocyclization of certain precursors into isoxazole and pyrazole derivatives, showcasing a novel approach to generating these compounds from renewable levulinic acid with high yields (70–95%). This process not only highlights the compound's synthetic versatility but also its potential in generating glutamate analogs with trihalomethylated features, emphasizing its significance in scientific research applications related to synthetic organic chemistry and drug design (Flores et al., 2014).
Corrosion Inhibition
Another application lies in the field of materials science, particularly in corrosion inhibition. Missoum et al. (2013) synthesized bipyrazolic derivatives, including compounds structurally related to 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, demonstrating their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. These compounds achieved more than 95% protection at certain concentrations, highlighting the potential of pyrazole-based compounds in protecting metals from corrosion, which is crucial for extending the lifespan of materials in industrial applications (Missoum et al., 2013).
Crystallographic Studies
In the realm of crystallography, compounds closely related to 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid have been synthesized and analyzed to understand their molecular structure better. Kumarasinghe et al. (2009) reported on the crystal structures of such compounds, providing insights into the intermolecular interactions and conformational preferences of pyrazole derivatives. This knowledge is vital for the design of materials and pharmaceuticals, as it allows for the prediction of compound behavior based on its structural characteristics (Kumarasinghe et al., 2009).
Coordination Chemistry
Moreover, pyrazole derivatives, including those related to 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, play a crucial role in coordination chemistry. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and explored their chelation and coordination properties with metal ions. These studies are fundamental in developing new metal-organic frameworks (MOFs), catalysts, and other materials with specific functionalities, demonstrating the broad applicability of pyrazole-based compounds in chemistry and materials science (Radi et al., 2015).
Propiedades
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYVHUXTCCGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



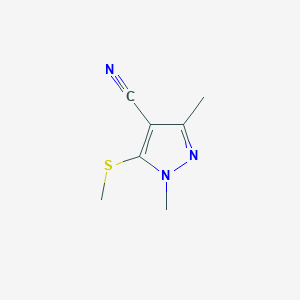
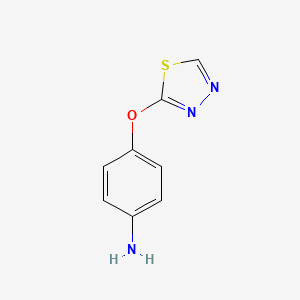
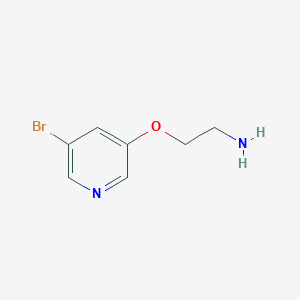
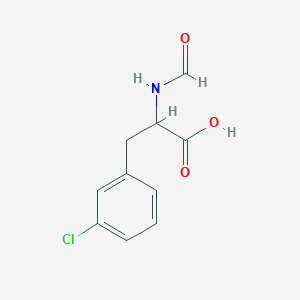
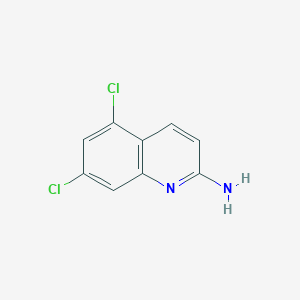
![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)
